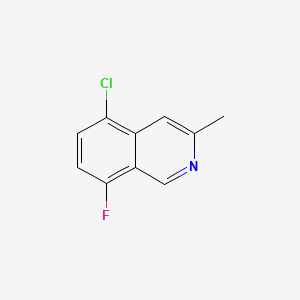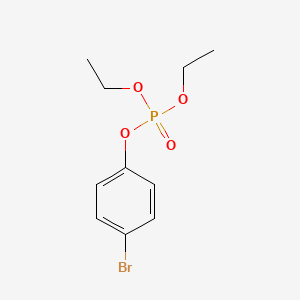
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19BrClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. The compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chloroaniline and pyrrolidine.
Formation of the Intermediate: The initial step involves the formation of an intermediate by reacting 2-bromo-4-chloroaniline with a suitable reagent to introduce the pyrrolidine ring.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Medicine: It is employed in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine involves its interaction with molecular targets and pathways. The presence of the Boc protecting group and halogen substituents allows it to participate in specific chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biological targets, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-(2-bromo-4-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-bromo-4-fluorophenyl)pyrrolidine: This compound has a fluorine substituent instead of chlorine, which can influence its reactivity and biological activity.
1-Boc-3-(2-chloro-4-bromophenyl)pyrrolidine: The positions of the bromine and chlorine substituents are reversed, potentially affecting its chemical properties and applications.
1-Boc-3-(2-bromo-4-methylphenyl)pyrrolidine: The presence of a methyl group instead of chlorine can alter its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C15H19BrClNO2 |
|---|---|
Molekulargewicht |
360.67 g/mol |
IUPAC-Name |
tert-butyl 3-(2-bromo-4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
ZVMVYOWTWUYNGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)






![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)

![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
